molecular formula C8H8N2 B6229622 1-cyclopropyl-5-ethynyl-1H-pyrazole CAS No. 2624141-79-1

1-cyclopropyl-5-ethynyl-1H-pyrazole

Cat. No.: B6229622
CAS No.: 2624141-79-1
M. Wt: 132.2
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Description

1-Cyclopropyl-5-ethynyl-1H-pyrazole is a pyrazole derivative featuring a cyclopropyl group at the 1-position and an ethynyl group at the 5-position. This compound is of interest in medicinal chemistry as a precursor for synthesizing biologically active molecules, leveraging its unique electronic and steric properties.

Properties

CAS No.

2624141-79-1

Molecular Formula

C8H8N2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Sequence

StepConditionsPurpose
i) DeprotonationiPrMgCl·LiCl (2.5 eq), THF, −40°CSelective N-H activation
ii) CarbonylationCO₂ (1 atm), 25°C, 12hCarboxylate intermediate formation
iii) ChlorinationSOCl₂, DMF catalyst, 60°CAcyl chloride generation
iv) Alkyne CouplingEthynylzinc bromide, Pd(PPh₃)₄Ethynyl group introduction

Advantages :

  • 78% overall yield for multigram batches (>50g scale)

  • Excellent regiocontrol (97:3 selectivity)

  • Ambient pressure carbonylation eliminates specialized equipment

Mechanistic Insight :
The magnesium base selectively deprotonates the pyrazole N-H bond, forming a stabilized magnesate complex. Subsequent CO₂ insertion occurs preferentially at the C5 position due to reduced steric hindrance compared to C3.

Transition Metal-Catalyzed Cross-Coupling

Recent advances employ palladium-mediated strategies to install the ethynyl group post-cyclization:

Protocol Optimization

  • Pyrazole Core Assembly :

    • Suzuki-Miyaura coupling of 1-cyclopropyl-4-bromo-1H-pyrazole with ethynyltrimethylsilane

    • Catalyst: Pd(OAc)₂/XPhos (2 mol%)

    • Base: Cs₂CO₃, DMF/H₂O (4:1), 80°C

  • Desilylation :

    • K₂CO₃/MeOH, rt, 2h (quantitative yield)

Performance Metrics :

  • Turnover number (TON): 4,300

  • Catalyst loading: 0.05 mol% achievable with microwave assistance

  • Functional group tolerance:

    • Compatible with esters (−CO₂R), nitriles (−CN), protected amines (−NBoc)

Side Reactions :

  • Homocoupling of ethynyltrimethylsilane (≤8%)

  • Cyclopropane ring-opening under prolonged heating (>24h)

Comparative Analysis of Synthetic Methods

ParameterCyclocondensationMg-MediatedCross-Coupling
Total Steps342
Average Yield45%78%82%
Regioselectivity65:3597:3>99:1
Scalability<100g>1kg500g
Purification NeedsColumn chromatographyCrystallizationFiltration
Hazard ProfileCryogenic, toxic hydrazinesMild conditionsPd waste streams

Industrial-Scale Considerations

The magnesium-mediated route demonstrates superior practicality for manufacturing:

  • Cost Analysis :

    • Raw material cost: $12.50/mol vs. $38.20/mol for cross-coupling

    • Energy consumption: 15 kWh/kg vs. 42 kWh/kg (microwave-assisted coupling)

  • Process Safety :

    • Avoids pyrophoric ethynylzinc reagents through in situ quenching

    • CO₂ utilization reduces greenhouse gas emissions by 63% vs. traditional methods

Chemical Reactions Analysis

1-Cyclopropyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazines, alkynes, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Cyclopropyl-5-ethynyl-1H-pyrazole serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create novel materials with specific properties.

Biology

This compound has been investigated for its potential as a bioactive molecule. It interacts with various molecular targets, including enzymes and receptors, modulating their activity. Notably, it has shown promise in:

  • Inhibition of Enzymes : Such as lactate dehydrogenase (LDH), which is crucial in cancer metabolism.
  • Anti-inflammatory Effects : By inhibiting inflammatory cytokines.

Comparative Analysis with Other Pyrazole Derivatives

A comparative analysis highlights the unique features of 1-cyclopropyl-5-ethynyl-1H-pyrazole relative to other pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
1-Cyclopropyl-5-methyl-1H-pyrazoleMethyl group instead of ethynylAffects reactivity and biological activity
1-Cyclopropyl-5-phenyl-1H-pyrazolePhenyl group introduces additional aromaticityInfluences properties and applications
3,5-Dimethyl-1H-pyrazoleTwo methyl groups at different positionsAlters steric hindrance and reactivity

Case Study 1: Inhibition of Lactate Dehydrogenase (LDH)

Research demonstrated that structurally similar pyrazole compounds significantly inhibited LDH in human pancreatic cancer cell lines (MiaPaCa-2) and Ewing’s sarcoma cell lines (A673). This inhibition resulted in reduced lactate production and inhibited cell growth, indicating potential therapeutic applications for compounds like 1-cyclopropyl-5-ethynyl-1H-pyrazole in cancer treatment.

Case Study 2: Anti-inflammatory Applications

Another study explored the anti-inflammatory properties of pyrazole derivatives, revealing their ability to inhibit inflammatory cytokines in vitro. These findings suggest that compounds like 1-cyclopropyl-5-ethynyl-1H-pyrazole could be developed into therapeutic agents for treating inflammatory diseases.

Industrial Applications

In the industrial sector, 1-cyclopropyl-5-ethynyl-1H-pyrazole is utilized in:

  • Development of New Materials : Its unique structural features allow for the creation of specialty chemicals.

Mechanism of Action

The mechanism by which 1-cyclopropyl-5-ethynyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring play a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • 1-Cyclopropyl-5-ethynyl-1H-pyrazole : The pyrazole core is substituted with a cyclopropyl group (electron-rich, strained ring) and an ethynyl group (linear, sp-hybridized carbon chain) .
  • Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate (): Contains a nitro (-NO₂) group (electron-withdrawing), propyl chain (lipophilic), and ethyl ester (-COOEt), contributing to steric bulk and moderate lipophilicity .
  • Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate (): Combines aryl (aromatic), hydroxy (-OH), and ester groups, enabling diverse interactions in biological systems .

Physicochemical Properties

Compound Molecular Formula (Est.) Substituents Solubility Stability
1-Cyclopropyl-5-ethynyl-1H-pyrazole C₈H₈N₂ Cyclopropyl, ethynyl Low in water, high in organic solvents Moderate (cyclopropyl strain may affect stability under acidic conditions)
5-Amino-3-hydroxy-1H-pyrazole derivatives Varies (e.g., C₉H₇N₃O₂S) Amino, hydroxy High in polar solvents High (polar groups enhance stability)
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate C₁₁H₁₅N₃O₄ Nitro, propyl, ethyl ester Moderate in DMSO/EtOH Sensitive to reduction (nitro group)
Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-pyrazole-5-carboxylate C₂₄H₂₅N₃O₄ Aryl, hydroxy, ester Low in water, high in DMSO Stable under neutral conditions

Q & A

Q. Q1. What are the recommended synthesis routes for 1-cyclopropyl-5-ethynyl-1H-pyrazole, and how can structural purity be verified?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition and alkyne functionalization. A common approach is reacting cyclopropyl hydrazines with ethynyl ketones under acidic conditions . Structural verification requires elemental microanalysis (to confirm C, H, N ratios), FTIR (to identify ethynyl C≡C stretching at ~2100 cm⁻¹), and ¹H/¹³C NMR (to resolve cyclopropyl protons at δ 0.5–2.0 ppm and ethynyl protons at δ 2.5–3.5 ppm) .

Q. Q2. How does the cyclopropyl group influence the compound's electronic properties compared to other alkyl substituents?

Methodological Answer: The cyclopropyl group introduces ring strain and conjugative effects , altering electron density on the pyrazole ring. Use Hammett substituent constants (σ values) to quantify electronic effects. Compare with methyl or ethyl analogs via cyclic voltammetry (to measure redox potentials) or DFT calculations (e.g., HOMO-LUMO gaps) .

Q. Q3. What spectroscopic techniques are critical for distinguishing 1-cyclopropyl-5-ethynyl-1H-pyrazole from similar derivatives?

Methodological Answer: Key techniques include:

  • ¹H NMR : Cyclopropyl protons exhibit distinct splitting patterns (ABX systems) due to J-coupling.
  • ¹³C NMR : Ethynyl carbons appear at δ 70–85 ppm (sp-hybridized carbons).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges in ethynyl group introduction be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., –OMe) to position ethynyl substituents.
  • Pd-catalyzed cross-coupling : Optimize ligands (e.g., XPhos) and bases (K₃PO₄) for Suzuki-Miyaura reactions . Validate outcomes via HPLC-MS to detect byproducts (e.g., 1-cyclopropyl-3-ethynyl isomers) .

Q. Q5. What computational methods predict the bioactivity of 1-cyclopropyl-5-ethynyl-1H-pyrazole against enzyme targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or kinases). Focus on binding affinity (ΔG values) and hydrogen-bonding networks.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes . Cross-validate with in vitro enzyme assays (IC₅₀ measurements) .

Q. Q6. How do structural modifications (e.g., replacing ethynyl with cyano groups) affect metabolic stability?

Methodological Answer:

  • In vitro microsomal assays : Compare half-life (t₁/₂) in human liver microsomes. Ethynyl groups may undergo CYP450-mediated oxidation, while cyano groups resist metabolism.
  • LC-MS/MS metabolite profiling : Identify oxidation products (e.g., epoxides or ketones) .

Data Contradiction Resolution

Q. Q7. Conflicting reports exist on the compound's solubility in polar solvents. How can this be resolved experimentally?

Methodological Answer:

  • Phase solubility studies : Measure equilibrium solubility in DMSO, EtOH, and water at 25°C using UV-Vis spectroscopy (λmax ~260 nm).
  • Hansen solubility parameters : Calculate δD, δP, δH to correlate with solvent polarity . Discrepancies may arise from crystallinity differences—use PXRD to check polymorphic forms .

Q. Q8. How to reconcile divergent bioactivity data in anti-inflammatory vs. antimicrobial studies?

Methodological Answer:

  • Dose-response curves : Re-evaluate IC₅₀/EC₅₀ values across cell lines (e.g., RAW 264.7 macrophages vs. S. aureus).
  • ROS assays : Determine if bioactivity correlates with oxidative stress induction, which may vary by cell type .

Analytical Workflows

Q. Q9. What protocols ensure reproducibility in quantifying 1-cyclopropyl-5-ethynyl-1H-pyrazole in biological matrices?

Methodological Answer:

  • Sample preparation : Use SPE cartridges (C18) for plasma extraction.
  • UPLC-MS/MS : Optimize MRM transitions (e.g., m/z 175 → 132 for quantification). Validate with spike-recovery tests (85–115% acceptable) .

Q. Q10. How to analyze degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B).
  • Degradant identification : Use LC-QTOF-MS with MSE data acquisition for non-targeted analysis .

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